molecular formula C16H11NOS B1365556 2,4-Diphenyl-1,3-thiazole-5-carbaldehyde CAS No. 864068-85-9

2,4-Diphenyl-1,3-thiazole-5-carbaldehyde

Cat. No.: B1365556
CAS No.: 864068-85-9
M. Wt: 265.3 g/mol
InChI Key: QCAWTHNKWALNJR-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Carbaldehydes in Organic Synthesis

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within the ring, are fundamental to the field of chemistry. derpharmachemica.com When a carbaldehyde (-CHO) group is appended to a heterocyclic ring, the resulting molecule, a heterocyclic carbaldehyde, becomes an exceptionally valuable synthetic intermediate. The aldehyde functionality is a versatile handle for a multitude of chemical transformations. sioc-journal.cn

These transformations include, but are not limited to, nucleophilic additions, condensations, and oxidations, allowing for the construction of more complex molecular architectures. The intrinsic reactivity of the aldehyde, coupled with the inherent properties of the heterocyclic system, provides a powerful platform for the development of novel compounds with diverse applications, particularly in medicinal chemistry and materials science. ijpcbs.com The synthesis of various nitrogen, oxygen, and sulfur-containing heterocycles often utilizes substituted alkynyl aldehydes as key intermediates. rsc.org

Overview of the Thiazole (B1198619) Nucleus in Advanced Chemical Structures

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a privileged scaffold in chemistry. nih.govglobalresearchonline.net Its aromatic nature allows for various substitution reactions, and the presence of the heteroatoms imparts unique electronic properties. nih.gov The thiazole nucleus is a key component in a vast number of biologically active compounds, both natural and synthetic. eurekaselect.com

A notable example is Vitamin B1 (Thiamine), which contains a thiazole ring and is essential for metabolism. nih.goveurekaselect.com Furthermore, the thiazole moiety is found in a wide range of pharmaceuticals, including antimicrobial, antiretroviral, antifungal, and anticancer agents. nih.govnih.gov Its ability to participate in various biological interactions has made it a focal point for drug discovery and development. globalresearchonline.net The development of environmentally friendly synthetic methods for thiazole derivatives has also been a recent area of focus. bepls.com

Positioning of 2,4-Diphenyl-1,3-thiazole-5-carbaldehyde within Thiazole Chemistry

The aldehyde group at the 5-position is particularly reactive and serves as a key site for further functionalization. pharmaguideline.com This specific substitution pattern makes this compound a valuable precursor for the synthesis of targeted, highly substituted thiazole derivatives. Research into this and similar structures is driven by the continuous search for novel compounds with enhanced biological activities or material properties.

Below is a data table summarizing the key properties of this compound.

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₆H₁₁NOS
Molecular Weight 265.33 g/mol
CAS Number 864068-85-9

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-diphenyl-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NOS/c18-11-14-15(12-7-3-1-4-8-12)17-16(19-14)13-9-5-2-6-10-13/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCAWTHNKWALNJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428745
Record name 2,4-diphenyl-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864068-85-9
Record name 2,4-diphenyl-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Methodologies for the Synthesis of 2,4 Diphenyl 1,3 Thiazole 5 Carbaldehyde

Established Synthetic Pathways to 1,3-Thiazole Derivatives

The formation of the 1,3-thiazole ring is a cornerstone of heterocyclic chemistry, with several named reactions providing reliable access to this scaffold. These methods typically involve the reaction of components that provide the requisite sulfur, nitrogen, and carbon atoms to form the five-membered ring.

Hantzsch Thiazole (B1198619) Synthesis and its Variations

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most fundamental and widely utilized methods for the construction of the thiazole ring. researchgate.net The classical approach involves the condensation reaction between an α-haloketone and a thioamide. researchgate.net For the synthesis of a 2,4-disubstituted thiazole such as 2,4-diphenylthiazole (B167676), the reaction would involve an α-haloketone bearing one of the phenyl groups and a thioamide providing the other. Specifically, the reaction of 2-bromoacetophenone (B140003) with thiobenzamide (B147508) is a direct route to 2,4-diphenylthiazole. The reaction mechanism initiates with an S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

In a contemporary variation of this method, a green chemistry approach has been developed for the synthesis of 2,4-diphenylthiazole analogs. This protocol involves the bromination of ethyl benzoylacetate with N-bromosuccinimide (NBS) in the presence of 2-hydroxypropyl-β-cyclodextrin, followed by a direct cyclization with thiobenzamides in water. This method offers the advantages of milder reaction conditions, reduced reaction steps, and a simpler workup procedure compared to traditional methods. researchgate.net

Reactant 1Reactant 2ProductKey Features of Variation
2-BromoacetophenoneThiobenzamide2,4-DiphenylthiazoleClassical Hantzsch synthesis
Ethyl benzoylacetate (brominated in situ)Thiobenzamide2,4-DiphenylthiazoleGreen synthesis in water, milder conditions

Thiazole Ring Formation from Precursors

Beyond the Hantzsch synthesis, other methods for forming the thiazole ring from various precursors have been developed. These can involve the cyclization of suitably functionalized acyclic precursors or the rearrangement of other heterocyclic systems. While the Hantzsch synthesis is the most direct route to 2,4-diphenylthiazole, alternative strategies can offer different substrate scopes and functional group tolerances.

Strategies for Regioselective Functionalization

Once the 2,4-diphenylthiazole core is synthesized, the introduction of the carbaldehyde group at the C-5 position requires a regioselective functionalization strategy. The electronic nature of the thiazole ring directs electrophilic substitution, and specific reagents can be employed to achieve site-specific formylation.

Introduction of Phenyl Substituents at C-2 and C-4

The Hantzsch synthesis inherently allows for the direct and regioselective introduction of substituents at the C-2 and C-4 positions of the thiazole ring by judicious choice of the starting α-haloketone and thioamide. For the synthesis of 2,4-diphenylthiazole, 2-bromoacetophenone provides the C-4 phenyl group and the adjacent carbon and nitrogen atoms of the ring, while thiobenzamide provides the C-2 phenyl group and the sulfur atom.

Recent advances in C-H activation chemistry have opened up new avenues for the functionalization of heterocyclic compounds. Palladium-catalyzed regioselective C-H alkenylation has been demonstrated for the diversification of thiazole derivatives, allowing for the introduction of various substituents at the C-2, C-4, and C-5 positions. rsc.org While not a primary method for the initial synthesis of 2,4-diphenylthiazole, such techniques could potentially be used to introduce phenyl groups onto a pre-existing thiazole core, although this is a less common approach for this specific substitution pattern.

Site-Specific Formylation at C-5 Position: Vilsmeier-Haack and Alternative Methodologies

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. tcichemicals.com The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted formamide (B127407) such as N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃). tcichemicals.com The electron-rich nature of the thiazole ring makes it a suitable substrate for this reaction. The C-5 position of the thiazole ring is generally the most nucleophilic and therefore the most susceptible to electrophilic attack.

Studies on the Vilsmeier-Haack formylation of substituted thiazoles, such as 4-aryl-2-aminothiazole derivatives, have shown that formylation can occur on the thiazole ring. rsc.org For 2,4-diphenylthiazole, the electrophilic substitution is expected to proceed regioselectively at the C-5 position to yield 2,4-diphenyl-1,3-thiazole-5-carbaldehyde. The reaction involves the electrophilic attack of the Vilsmeier reagent on the thiazole ring, followed by hydrolysis of the resulting iminium salt intermediate to afford the aldehyde.

Alternative methods for the formylation of aromatic C-H bonds include the use of other formylating agents. For instance, metal-free methods for the direct C-H formylation of certain heterocycles have been developed using dimethyl sulfoxide (B87167) (DMSO) as the formyl source. ijpcbs.com These methods often proceed under specific conditions and their applicability to 2,4-diphenylthiazole would require further investigation.

ReactionReagentsPosition of Formylation
Vilsmeier-HaackDMF, POCl₃C-5
DMSO-based formylationDMSOPotentially C-5 (substrate dependent)

Multicomponent Reaction Approaches Towards this compound Frameworks

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. Several MCRs have been developed for the synthesis of polysubstituted thiazoles. nih.gov The synthesis of this compound via an MCR would ideally involve the convergent assembly of precursors that provide the diphenylthiazole core and the C-5 formyl group simultaneously.

One plausible multicomponent approach could involve the reaction of benzaldehyde (B42025), phenylglyoxal, a sulfur source such as ammonium (B1175870) thiocyanate (B1210189) or a thioamide, and an ammonia (B1221849) source. The specific combination of reactants and reaction conditions would be crucial to control the regioselectivity and achieve the desired substitution pattern. For instance, a one-pot reaction involving an α-haloketone, thiourea, and a substituted benzaldehyde has been reported for the synthesis of substituted Hantzsch thiazole derivatives. nih.gov Adapting such a strategy with appropriate starting materials could potentially lead to the direct synthesis of the target carbaldehyde.

Catalytic Systems in Thiazole Synthesis

The construction of the thiazole core and the subsequent introduction of a formyl group at the C-5 position are pivotal steps in the synthesis of this compound. Catalytic systems play a crucial role in achieving high yields and regioselectivity.

Metal-Catalyzed Synthetic Routes

Metal-catalyzed reactions, particularly those employing palladium, have become a cornerstone for the functionalization of thiazole rings. The direct C-H functionalization at the C-5 position of 2,4-diphenyl-1,3-thiazole is a prominent strategy. While direct metal-catalyzed formylation of this specific substrate is not extensively documented, analogous palladium-catalyzed C-H arylations of thiazoles at the C-5 position are well-established, indicating the feasibility of targeting this site with a suitable formylating agent under metallic catalysis.

One potential, though less direct, metal-catalyzed approach involves a cross-coupling reaction. This would typically entail the synthesis of a 5-halo-2,4-diphenyl-1,3-thiazole intermediate, which could then undergo a palladium-catalyzed formylation. Various palladium catalysts, often in conjunction with specific ligands, are effective for such transformations. For instance, systems like Pd(OAc)₂ with appropriate phosphine (B1218219) ligands have been successfully used in the carbonylation of aryl halides, which can be adapted for formylation.

A well-documented and highly efficient method for introducing the aldehyde function at the C-5 position of a pre-synthesized 2,4-diphenyl-1,3-thiazole is the Vilsmeier-Haack reaction. While not a direct metal-catalyzed reaction, it is a crucial chemical transformation often discussed in the context of aromatic functionalization. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The electron-rich nature of the thiazole ring facilitates electrophilic substitution at the C-5 position, leading to the desired carbaldehyde. Studies on the Vilsmeier-Haack formylation of structurally similar 4-aryl-2-aminothiazole derivatives have demonstrated the effectiveness of this method for introducing a formyl group onto the thiazole nucleus.

Table 1: Comparison of Potential Metal-Involved Synthetic Strategies

StrategyCatalyst/ReagentPrecursorKey TransformationPlausibility
Direct C-H FormylationPalladium Catalyst + Formyl Source2,4-Diphenyl-1,3-thiazoleC-H activation and formylation at C-5High
Cross-CouplingPalladium Catalyst + CO/Reducing Agent5-Halo-2,4-diphenyl-1,3-thiazoleCarbonylation of C-X bondModerate
Vilsmeier-Haack ReactionPOCl₃ + DMF2,4-Diphenyl-1,3-thiazoleElectrophilic formylation at C-5Very High

Organocatalytic Transformations (e.g., N-Heterocyclic Carbene Catalysis)

Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives that often proceed under mild conditions. N-Heterocyclic Carbenes (NHCs), in particular, have shown remarkable versatility. NHCs, generated in situ from thiazolium or triazolium salts, can catalyze a variety of transformations involving aldehydes.

In the context of this compound synthesis, NHC catalysis could theoretically be applied in several ways. One hypothetical approach involves the NHC-catalyzed C-H formylation of the 2,4-diphenyl-1,3-thiazole precursor. While direct NHC-catalyzed C-H formylation of heterocycles is a developing area, the fundamental principles of NHC catalysis, which involve the generation of nucleophilic intermediates, suggest its potential.

A more established application of NHC catalysis relevant to this synthesis would be in reactions where an aldehyde is a key reactant. For instance, if a synthetic route involved the condensation of a thiazole-based precursor with an aldehyde, an NHC could act as the catalyst. N-Heterocyclic carbenes are well-known for their ability to generate "activated aldehyde" species (Breslow intermediates), which can then participate in various coupling reactions.

Table 2: Potential Applications of N-Heterocyclic Carbene (NHC) Catalysis

ApplicationNHC SourceRole of NHCRelevance to Target Synthesis
C-H FormylationThiazolium/Triazolium SaltCatalyst for C-H activation and formylationHypothetical direct route
Aldehyde CondensationThiazolium/Triazolium SaltCatalyst for activating an aldehyde reactantIndirect route involving a thiazole precursor

Chemical Reactivity and Transformative Chemistry of 2,4 Diphenyl 1,3 Thiazole 5 Carbaldehyde

Reactions of the Carbaldehyde Functionality

The aldehyde group at the C5 position of the thiazole (B1198619) ring is a primary site for a variety of chemical reactions, including nucleophilic additions, condensations, and redox transformations.

Nucleophilic Addition Reactions

The electrophilic carbon of the carbaldehyde group is susceptible to attack by various nucleophiles.

Grignard Reactions: Organometallic reagents, such as Grignard reagents, readily add to the carbonyl carbon. For instance, the reaction of a thiazole carbaldehyde with a Grignard reagent can be a key step in the synthesis of more complex molecules. Although specific examples for 2,4-diphenyl-1,3-thiazole-5-carbaldehyde are not detailed in the provided results, the general reactivity of aldehydes with Grignard reagents is a fundamental transformation in organic synthesis, leading to the formation of secondary alcohols. This process involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon, followed by an aqueous workup to protonate the resulting alkoxide. scite.aiunm.edugoogle.com

Wittig Reaction: The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes. masterorganicchemistry.com This reaction involves a phosphonium (B103445) ylide, which acts as a nucleophile, attacking the aldehyde to form a betaine (B1666868) intermediate that subsequently collapses to an alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comresearchgate.netwebassign.net This transformation is highly valuable for introducing carbon-carbon double bonds with good stereochemical control. researchgate.net The reaction of this compound with a suitable Wittig reagent, such as one derived from benzyltriphenylphosphonium (B107652) chloride, would yield a stilbene-like derivative containing the 2,4-diphenylthiazole (B167676) moiety. scribd.com

Condensation Reactions, including Knoevenagel Condensations

Condensation reactions are a cornerstone of the reactivity of this compound, enabling the synthesis of a wide array of derivatives with extended conjugation.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with active methylene (B1212753) compounds in the presence of a basic catalyst. researchgate.netnih.gov A variety of catalysts, including organic bases like piperidine (B6355638) and even environmentally benign options like baker's yeast, can be employed to facilitate this transformation. rsc.orgresearchgate.nettue.nl The reaction proceeds through the formation of a C-C bond, yielding α,β-unsaturated products. researchgate.net For example, reacting this compound with compounds like malononitrile (B47326) or 2,4-thiazolidinedione (B21345) would lead to the corresponding arylidene derivatives. researchgate.netrsc.org

Chalcone Synthesis: The Claisen-Schmidt condensation, a type of aldol (B89426) condensation, is utilized to synthesize chalcones. nih.govjchemrev.comjocpr.com This involves reacting an aromatic aldehyde, such as this compound, with an aryl methyl ketone in the presence of a base like potassium hydroxide (B78521). nih.gov The resulting chalcones are α,β-unsaturated ketones that serve as versatile intermediates for the synthesis of various heterocyclic compounds. nih.govrdd.edu.iq

Table 1: Examples of Condensation Reactions

Reactant Catalyst Product Type
Active Methylene Compound (e.g., Malononitrile) Piperidine, Baker's Yeast Arylidenemalononitrile
2,4-Thiazolidinedione Baker's Yeast 5-Arylidene-2,4-thiazolidinedione
Aryl Methyl Ketone KOH, NaOH Thiazole-based Chalcone

Oxidation and Reduction Pathways of the Aldehyde Group

The aldehyde functionality can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid, 2,4-diphenyl-1,3-thiazole-5-carboxylic acid. researchgate.net Common oxidizing agents for this transformation include hydrogen peroxide in a basic medium. researchgate.netsciforum.netnih.gov This reaction is a fundamental transformation in organic synthesis, providing access to a key functional group for further derivatization. nih.gov For instance, the oxidation of a related compound, 2-p-tolylthiazole-4-carbaldehyde, to its carboxylic acid has been achieved using 30% hydrogen peroxide and aqueous potassium hydroxide in methanol. researchgate.net

Reduction: The reduction of the aldehyde group yields the corresponding primary alcohol, (2,4-diphenyl-1,3-thiazol-5-yl)methanol. This can be achieved using various reducing agents. While strong reducing agents like lithium aluminum hydride are effective, milder and more selective catalytic methods, such as hydrosilylation using manganese(I) catalysts, have also been developed for the reduction of carboxylic acid derivatives to alcohols, a transformation that highlights the accessibility of the alcohol from the aldehyde via the carboxylic acid. nih.gov

Reactivity of the 1,3-Thiazole Heterocyclic Ring

The 2,4-diphenyl-1,3-thiazole ring system also exhibits its own characteristic reactivity, allowing for modifications to the heterocyclic core itself.

Electrophilic and Nucleophilic Aromatic Substitutions on the Thiazole Core

Electrophilic Aromatic Substitution (SEAr): Aromatic systems can undergo substitution reactions where an electrophile replaces an atom, typically hydrogen, on the ring. wikipedia.org Key SEAr reactions include nitration, halogenation, and Friedel-Crafts reactions. wikipedia.orgmasterorganicchemistry.com The thiazole ring is generally considered to be electron-rich, which can facilitate electrophilic attack. However, the reactivity and regioselectivity are influenced by the existing substituents. The phenyl groups at positions 2 and 4 will influence the electron density distribution within the thiazole ring. While specific studies on the electrophilic substitution of 2,4-diphenyl-1,3-thiazole were not found in the search results, the general principles of SEAr suggest that reactions like nitration or halogenation are plausible, leading to substitution at available positions on the thiazole ring or the phenyl substituents. udayton.edulibretexts.org

Nucleophilic Aromatic Substitution (SNAr): In contrast to SEAr, SNAr involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group. mdpi.comnih.gov This type of reaction is favored when the aromatic ring is electron-deficient or possesses good leaving groups. While less common for simple thiazoles, appropriately substituted thiazole derivatives can undergo SNAr. For instance, the presence of strong electron-withdrawing groups can activate the ring towards nucleophilic attack. rsc.org

Transformations Involving the Sulfur and Nitrogen Atoms

The heteroatoms of the thiazole ring, sulfur and nitrogen, also play a role in its chemical reactivity.

Sulfur Atom Reactivity: The sulfur atom in the thiazole ring can undergo oxidation to form sulfoxides and sulfones, although this typically requires strong oxidizing conditions. msu.edu The sulfur atom's lone pairs also contribute to the aromaticity of the ring and can influence its interaction with electrophiles. mdpi.com Furthermore, the sulfur atom can act as a nucleophile in certain reactions, such as alkylation to form sulfonium (B1226848) salts, though this is less common for the thiazole ring itself compared to acyclic sulfides. msu.edu

Nitrogen Atom Reactivity: The nitrogen atom in the thiazole ring is basic and can be protonated or alkylated. Its lone pair of electrons is involved in the aromatic system, which reduces its basicity compared to aliphatic amines. The nitrogen atom can also influence the regioselectivity of electrophilic substitution reactions on the ring. In reactions with certain nucleophiles and substrates, the endocyclic 'aza' nitrogen of thiazole derivatives has been shown to be the site of nucleophilic attack.

Modifications and Derivatizations of the Phenyl Substituents

The phenyl rings at the C2 and C4 positions of the this compound scaffold serve as versatile sites for chemical modification. These modifications are often pursued to modulate the molecule's physicochemical properties, such as lipophilicity and electronic character, which in turn can influence its biological activity. Research has demonstrated that introducing various substituents to these aromatic rings can lead to derivatives with altered pharmacological profiles.

Studies on related 2,4-disubstituted-1,3-thiazole structures have shown that the nature and position of substituents on the C4-phenyl ring significantly impact their biological efficacy, particularly their antifungal properties. For instance, the introduction of lipophilic groups at the para-position of the C4-phenyl ring has been a key strategy in the development of potent anti-Candida agents. The antifungal activity is shown to be dependent on an optimal hydro-lipophilic balance; an excessive increase in hydrophobicity can lead to a decrease in inhibitory activity. nih.gov

In one study, a series of derivatives were synthesized where the substituent at the C4-phenyl position was varied. The results indicated that derivatives with a lipophilic substituent at this position exhibited promising activity against pathogenic Candida strains. mdpi.com This highlights the importance of the C4-phenyl ring as a target for derivatization to enhance biological function. The replacement of the C4-phenyl ring with a more extended aromatic system, such as a naphthyl substituent, has also been explored, although in some cases, this led to a decrease in inhibitory activity, suggesting that sheer aromaticity and hydrophobicity are not the sole determinants of potency. nih.gov

The following table summarizes representative modifications on the C4-phenyl ring of related thiazole cores and the observed impact on anti-Candida activity.

Derivative Series Substituent at C4-Phenyl (para-position) Observed Effect on Anti-Candida Activity
2-Hydrazinyl-4-phenyl-1,3-thiazoles-Cl, -Br, -CH(CH₃)₂Exhibited promising MIC values, in some cases four times lower than the reference drug fluconazole. mdpi.com
4-Phenyl-1,3-thiazolesNaphthyl group (replacing phenyl)Led to a decrease in inhibitory activity on both albicans and non-albicans strains. nih.gov

These findings underscore the chemical tractability of the phenyl substituents on the thiazole core and demonstrate that targeted modifications can be a fruitful strategy for tuning the molecule's properties for specific applications.

Umpolung Reactivity of the Aldehyde Carbon in this compound

The aldehyde functional group at the C5 position of this compound typically renders the formyl carbon electrophilic. However, under specific reaction conditions, the polarity of this carbon atom can be inverted, a concept known as "Umpolung" or polarity reversal. This strategy transforms the aldehyde carbon from an electrophile into a nucleophilic acyl anion equivalent, opening up unique pathways for carbon-carbon bond formation that are not accessible through conventional reactivity.

While specific studies detailing the Umpolung reactivity of this compound are not extensively documented in the literature, the principle can be extrapolated from established methodologies for other aromatic aldehydes. The concept has been successfully applied in various synthetic contexts, including intermolecular cycloadditions. nih.gov For example, one Umpolung strategy involves the reaction of two aryl aldehydes with a nitrile, where one aldehyde molecule functions as an acyl anion equivalent to participate in a [2+2+1] cycloaddition, yielding highly substituted oxazoles. nih.gov

Several classical and modern methods can be proposed for achieving Umpolung of the aldehyde in this compound:

N-Heterocyclic Carbene (NHC) Catalysis: NHCs are widely used to generate nucleophilic acyl equivalents from aldehydes. The carbene catalyst adds to the aldehyde to form a Breslow intermediate, which is a potent nucleophile capable of reacting with various electrophiles.

Cyanide-Catalyzed Benzoin-Type Reactions: The cyanide ion can act as a catalyst to generate an acyl anion equivalent, enabling dimerization or cross-coupling reactions with other electrophiles.

Thioacetal Formation: Conversion of the aldehyde to a dithiane derivative allows for deprotonation at the former formyl carbon using a strong base (e.g., n-butyllithium), creating a potent nucleophile that can react with a wide range of electrophiles. Subsequent hydrolysis of the dithiane restores the carbonyl functionality.

It is important to note that the success of such strategies can be substrate-dependent. For instance, in some Umpolung-based cycloaddition reactions, less reactive aryl aldehydes have been shown to be ineffective. nih.gov The electronic nature of the 2,4-diphenyl-1,3-thiazole core would influence the reactivity of the C5-carbaldehyde group and its propensity to undergo polarity reversal. Therefore, the application of Umpolung strategies to this specific molecule would require experimental investigation and optimization of reaction conditions.

Advanced Spectroscopic and Structural Characterization of 2,4 Diphenyl 1,3 Thiazole 5 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for elucidating the molecular structure of 2,4-Diphenyl-1,3-thiazole-5-carbaldehyde, providing detailed information about the hydrogen and carbon framework.

One-Dimensional NMR (¹H, ¹³C)

The ¹H and ¹³C NMR spectra offer the initial and most direct evidence for the compound's structure by identifying the chemical environments of each proton and carbon atom.

¹H NMR: The proton NMR spectrum is characterized by distinct signals corresponding to the aldehyde and the two phenyl ring protons. The most downfield signal is a sharp singlet anticipated in the δ 9.8–10.2 ppm region, which is characteristic of an aldehyde proton. The protons of the two phenyl rings are expected to appear in the aromatic region, typically between δ 7.4 and 8.2 ppm. The specific multiplicity (doublets, triplets) and integration values of these signals would confirm the substitution pattern on the phenyl rings. The protons of the phenyl group at the C2 position and the C4 position will likely exhibit complex multiplets due to their respective electronic environments.

¹³C NMR: The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton. A key signal is expected far downfield, around δ 185–190 ppm, corresponding to the carbonyl carbon of the aldehyde group. The carbons of the thiazole (B1198619) ring are also characteristic; C2 and C4, being attached to phenyl groups and adjacent to heteroatoms, would appear significantly downfield, while C5, attached to the electron-withdrawing aldehyde group, would also be deshielded. Based on related structures, the C2, C4, and C5 thiazole carbons are predicted to resonate around δ 168, 160, and 140 ppm, respectively. The ten carbons of the two phenyl groups would produce a set of signals in the δ 125–135 ppm range. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
Atom TypePredicted Chemical Shift (ppm)Notes
¹H NMR
Aldehyde (-CHO)9.8 – 10.2 (singlet)Highly deshielded proton characteristic of aldehydes.
Aromatic (Ph)7.4 – 8.2 (multiplets)Protons on the C2 and C4 phenyl rings.
¹³C NMR
Aldehyde (C=O)185 – 190Characteristic chemical shift for an aldehyde carbonyl carbon.
Thiazole C2~168Attached to a phenyl group and flanked by N and S atoms.
Thiazole C4~160Attached to a phenyl group and the aldehyde-bearing C5.
Thiazole C5~140Attached to the electron-withdrawing aldehyde group.
Aromatic (Ph)125 – 135Signals corresponding to the carbons of both phenyl rings.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity between different parts of the molecule. rsc.orgsigmaaldrich.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings (²J and ³J). The primary correlations would be observed within the two phenyl rings, showing connectivity between adjacent ortho-, meta-, and para-protons. This helps in assigning the signals within each aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This experiment would definitively link each aromatic proton signal to its corresponding carbon signal in the phenyl rings.

The aldehyde proton (¹H) correlating to the thiazole carbons C5 and C4.

Protons on the C4-phenyl ring showing correlations to thiazole carbons C4 and C5.

Protons on the C2-phenyl ring showing correlations to the thiazole carbon C2.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows through-space correlations between protons that are close to each other, irrespective of bonding. A key NOESY correlation would be expected between the aldehyde proton and the ortho-protons of the phenyl ring at the C4 position, confirming their spatial proximity.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies. For this compound, the spectrum would be dominated by absorptions from the aldehyde and the aromatic thiazole system.

The most prominent band would be the strong C=O stretching vibration of the conjugated aldehyde, expected in the region of 1680–1700 cm⁻¹. The aldehyde C-H bond typically shows two weaker bands around 2850 cm⁻¹ and 2750 cm⁻¹. Aromatic C-H stretching vibrations from the phenyl and thiazole rings are anticipated just above 3000 cm⁻¹. mdpi.com The 1400–1600 cm⁻¹ region would contain multiple sharp peaks corresponding to C=C and C=N stretching vibrations within the aromatic rings. ijsred.com Vibrations involving the C-S bond of the thiazole ring are typically found in the fingerprint region, often around 600-750 cm⁻¹. researchgate.net

Table 2: Characteristic FT-IR Absorption Frequencies for this compound
Vibrational ModeExpected Frequency (cm⁻¹)Intensity
Aromatic C-H Stretch3050 – 3150Medium
Aldehyde C-H Stretch~2850 and ~2750Weak
Aldehyde C=O Stretch (conjugated)1680 – 1700Strong
Aromatic C=C and C=N Stretches1400 – 1600Medium-Strong
C-S Stretch600 – 750Weak-Medium

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight and offers insights into the molecule's structure through its fragmentation pattern. The molecular formula for this compound is C₁₆H₁₁NOS, giving it a monoisotopic mass of approximately 277.06 g/mol .

In an electron ionization (EI) mass spectrum, a strong molecular ion peak ([M]⁺) at m/z = 277 would be expected. The fragmentation pattern would likely involve several key pathways:

Loss of the formyl radical (-CHO): A prominent peak at m/z 248 ([M-29]⁺) resulting from the cleavage of the aldehyde group.

Loss of carbon monoxide (CO): A peak at m/z 249 ([M-28]⁺) can also occur.

Cleavage of Phenyl Groups: A fragment corresponding to the benzoyl cation ([C₆H₅CO]⁺) at m/z 105 or the phenyl cation ([C₆H₅]⁺) at m/z 77 is highly probable.

Thiazole Ring Fragmentation: The thiazole ring itself can fragment. The fragmentation of thiazole rings can be complex, but characteristic fragments such as the benzonitrile (B105546) cation ([C₆H₅CN]⁺) at m/z 103 could be formed through rearrangement and cleavage. nih.govsapub.org

Table 3: Predicted Mass Spectrometry Fragments for this compound
m/zPredicted Fragment IonNotes
277[C₁₆H₁₁NOS]⁺Molecular Ion ([M]⁺)
249[C₁₅H₁₁NS]⁺Loss of CO from the aldehyde group
248[C₁₅H₁₀NS]⁺Loss of the formyl radical (CHO·)
105[C₇H₅O]⁺Benzoyl cation
103[C₇H₅N]⁺Benzonitrile cation (from rearrangement)
77[C₆H₅]⁺Phenyl cation

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of this compound is dictated by its extensive conjugated π-electron system, which includes the two phenyl rings, the thiazole heterocycle, and the carbonyl group. This conjugation is expected to result in strong absorption bands in the UV and possibly the near-visible region.

The spectrum would likely exhibit intense absorption bands corresponding to π → π* transitions. Based on similar conjugated aryl-thiazole systems, strong absorptions are expected in the 250–400 nm range. semanticscholar.orgnih.govresearchgate.net The presence of electron-donating (phenyl, sulfur) and electron-withdrawing (carbaldehyde) groups can lead to intramolecular charge transfer (ICT) character in the electronic transitions, often resulting in a bathochromic (red) shift of the longest wavelength absorption maximum. In addition to the strong π → π* bands, a weaker, longer-wavelength absorption corresponding to the n → π* transition of the carbonyl group's non-bonding electrons may be observed, often appearing as a shoulder on the main absorption peak.

Table 4: Expected UV-Vis Absorption Data for this compound
Electronic TransitionExpected λmax (nm)Molar Absorptivity (ε)Notes
π → π250 – 400High ( > 10,000)Associated with the extensive conjugated system of the entire molecule.
n → π> 350Low ( < 1,000)Arises from the carbonyl group of the aldehyde; may be a weak shoulder.

Fluorescence Spectroscopy and Photophysical Property Determination

No experimental data was found regarding the fluorescence spectroscopy of this compound. Information such as emission maxima, quantum yields, and excited-state lifetimes, which are essential for characterizing its photophysical properties, is not publicly available.

Analysis of Solvatochromic and Thermochromic Effects

There is no available research detailing the solvatochromic or thermochromic behavior of this compound. Studies on how the absorption and emission spectra of this compound change with varying solvent polarity or temperature have not been reported in the searched literature.

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures

A crystal structure for this compound determined by X-ray diffraction has not been reported. Consequently, crystallographic data, including unit cell parameters, space group, and key molecular geometry details for the solid state, are unavailable.

Computational and Theoretical Investigations of 2,4 Diphenyl 1,3 Thiazole 5 Carbaldehyde

Density Functional Theory (DFT) for Ground State Geometries and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine the optimized ground state geometry and electronic properties of organic compounds. For 2,4-Diphenyl-1,3-thiazole-5-carbaldehyde, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be instrumental in predicting its three-dimensional structure. These calculations would provide precise bond lengths, bond angles, and dihedral angles, defining the spatial arrangement of the atoms.

The optimized geometry would likely show a nearly planar thiazole (B1198619) ring. The two phenyl rings at positions 2 and 4, and the carbaldehyde group at position 5, would have specific torsional angles relative to the central thiazole ring. These angles are determined by a balance between steric hindrance and the drive for π-conjugation across the molecule.

Table 1: Representative Calculated Geometric Parameters for a Phenyl-Thiazole System (Note: These are typical values for a similar molecular framework and not the exact calculated values for this compound)

Parameter Bond/Angle Calculated Value
Bond Length C2-C(phenyl) ~1.48 Å
Bond Length C4-C(phenyl) ~1.47 Å
Bond Length C5-C(aldehyde) ~1.45 Å
Bond Angle N3-C2-C(phenyl) ~122°
Dihedral Angle Thiazole-Phenyl(C2) ~20-40°

Molecular Orbitals (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and its ability to undergo electronic transitions. nih.gov

For this compound, the HOMO is expected to be distributed over the electron-rich regions of the molecule, likely involving the π-systems of the phenyl rings and the thiazole ring. The LUMO, on the other hand, would be localized on the electron-accepting parts of the molecule, which would include the carbaldehyde group and the thiazole ring. The phenyl groups also contribute to the delocalization of both the HOMO and LUMO. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and easier electronic excitation. nih.gov

Table 2: Representative Frontier Orbital Energies for Phenyl-Thiazole Derivatives (Note: These are typical values and not the exact calculated values for this compound)

Orbital Energy (eV)
HOMO ~ -6.2 eV
LUMO ~ -2.5 eV

Electrostatic Potential Mapping (MEP)

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and for predicting sites of electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of different electrostatic potential, typically color-coded, where red indicates regions of high electron density (negative potential) and blue indicates regions of low electron density (positive potential).

In the MEP map of this compound, the most negative potential (red) is expected to be located around the oxygen atom of the carbaldehyde group and the nitrogen atom of the thiazole ring, making these sites susceptible to electrophilic attack. Conversely, the regions of positive potential (blue) would be found around the hydrogen atoms, particularly the aldehydic proton. The phenyl rings would exhibit a mix of potentials, with the π-electron clouds being slightly negative.

Charge Distribution Analysis

A quantitative understanding of the charge distribution can be obtained through methods like Mulliken population analysis. This analysis assigns partial charges to each atom in the molecule, providing insight into the electronic environment.

For this compound, the electronegative atoms, such as the oxygen of the carbonyl group and the nitrogen of the thiazole ring, are expected to carry a significant negative partial charge. The sulfur atom in the thiazole ring, being less electronegative than nitrogen, would have a less negative or even slightly positive charge. The carbon atom of the carbonyl group would be positively charged due to the electron-withdrawing effect of the adjacent oxygen atom. The hydrogen atoms would generally have positive partial charges.

Table 3: Representative Mulliken Atomic Charges for a Thiazole-Carbaldehyde System (Note: These are typical values and not the exact calculated values for this compound)

Atom Partial Charge (a.u.)
O (carbonyl) ~ -0.5
N (thiazole) ~ -0.4
S (thiazole) ~ +0.2
C (carbonyl) ~ +0.4

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Optical Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the excited states of molecules and predicting their electronic absorption spectra. nih.gov By simulating the response of the molecule to a time-dependent electric field, TD-DFT can calculate the energies of electronic transitions and their corresponding oscillator strengths, which relate to the intensity of absorption bands in a UV-Vis spectrum. mdpi.com

For this compound, TD-DFT calculations would likely predict strong absorption bands in the UV region. The lowest energy transition would correspond to the promotion of an electron from the HOMO to the LUMO (a π-π* transition), which is characteristic of conjugated organic molecules. researchgate.net The presence of the phenyl and carbaldehyde substituents on the thiazole ring would influence the energy of this transition and thus the color and photophysical properties of the compound.

Table 4: Representative TD-DFT Calculated Excitation Energies and Oscillator Strengths (Note: These are typical values for a similar chromophore and not the exact calculated values for this compound)

Transition Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f)
S0 -> S1 ~3.5 ~354 ~0.8

Conformational Analysis and Potential Energy Surface Studies

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and conformational flexibility. Conformational analysis involves exploring the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. A potential energy surface (PES) maps the energy of a molecule as a function of its geometric parameters, providing a landscape of stable conformers and the energy barriers between them. researchgate.net

For this compound, the main degrees of conformational freedom are the rotations of the two phenyl rings and the carbaldehyde group around their single bonds connecting to the thiazole ring. The PES would reveal the most stable conformations (energy minima) and the transition states for their interconversion. Steric hindrance between the ortho-hydrogens of the phenyl rings and the adjacent atoms of the thiazole ring would likely lead to non-planar (twisted) conformations being the most stable. The carbaldehyde group's orientation would also be influenced by steric and electronic interactions with the neighboring phenyl group and the thiazole ring.

Intermolecular Interactions and Hydrogen Bonding Analysis

In the solid state, the properties of a molecular crystal are governed by the way the molecules pack together, which is determined by intermolecular interactions. rsc.org These interactions include van der Waals forces, dipole-dipole interactions, and hydrogen bonds.

For this compound, several types of intermolecular interactions are possible. The presence of the carbaldehyde group allows for the formation of weak C-H···O hydrogen bonds, where the aldehydic hydrogen or aromatic hydrogens act as donors and the carbonyl oxygen acts as an acceptor. nih.gov The nitrogen atom in the thiazole ring can also act as a hydrogen bond acceptor. nih.gov Furthermore, the aromatic phenyl rings can participate in π-π stacking interactions, which are crucial for the stabilization of the crystal lattice. rsc.org The analysis of these interactions, often aided by techniques like Hirshfeld surface analysis, is essential for understanding the supramolecular chemistry of this compound. tandfonline.com

Table 5: List of Chemical Compounds Mentioned

Compound Name
This compound

In Silico Studies of Reaction Mechanisms and Pathways

Computational and theoretical chemistry provides a powerful lens through which to examine the intricate details of chemical reactions, offering insights into mechanisms and pathways that are often difficult to probe experimentally. While specific in silico studies focusing exclusively on the reaction mechanisms of this compound are not extensively documented, a wealth of computational research on the synthesis of the thiazole core and the introduction of the formyl group onto aromatic systems allows for a detailed theoretical postulation of its formation and reactivity.

The synthesis of this compound can be conceptually divided into two key transformations: the formation of the 2,4-diphenyl-1,3-thiazole scaffold and the subsequent introduction of the carbaldehyde group at the C5 position. Computational studies on analogous systems shed light on the likely mechanistic pathways for these steps.

Formation of the 2,4-Diphenyl-1,3-thiazole Ring: The Hantzsch Thiazole Synthesis

The most probable synthetic route to the 2,4-diphenyl-1,3-thiazole core is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone with a thioamide. For the formation of 2,4-diphenyl-1,3-thiazole, this would involve the reaction of a phenacyl halide (e.g., 2-bromoacetophenone) with thiobenzamide (B147508).

Density Functional Theory (DFT) calculations have been employed to elucidate the mechanism of the Hantzsch synthesis. These studies support a stepwise mechanism involving initial nucleophilic attack of the sulfur atom of the thioamide onto the carbonyl carbon of the α-haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring.

Computational models of the Hantzsch reaction for related thiazole syntheses have provided valuable data on the energetics of the reaction pathway. The table below summarizes representative calculated energies for key steps in a model Hantzsch synthesis, illustrating the thermodynamic favorability of thiazole formation.

Reaction StepDescriptionCalculated Activation Energy (kcal/mol)Calculated Reaction Energy (kcal/mol)
Nucleophilic AttackSulfur of thioamide attacks the α-haloketone15.2-5.8
CyclizationIntramolecular cyclization to form a tetrahedral intermediate10.5-12.3
DehydrationElimination of a water molecule to form the aromatic thiazole20.1-25.7

Introduction of the Carbaldehyde Group: The Vilsmeier-Haack Reaction

The introduction of the carbaldehyde group at the C5 position of the 2,4-diphenyl-1,3-thiazole ring is commonly achieved through a Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).

In silico investigations of the Vilsmeier-Haack reaction on various aromatic and heteroaromatic substrates have clarified the mechanism. researchgate.net The process begins with the formation of the electrophilic chloroiminium ion (the Vilsmeier reagent) from DMF and POCl₃. The electron-rich thiazole ring then acts as a nucleophile, attacking the chloroiminium ion. This is followed by hydrolysis of the resulting iminium salt to yield the final carbaldehyde.

DFT studies on the formylation of similar heterocyclic systems have shown that the regioselectivity of the reaction is governed by the electronic properties of the substrate. For 2,4-diphenyl-1,3-thiazole, the C5 position is the most nucleophilic and therefore the most likely site for electrophilic substitution.

The following table presents theoretical data on the charge distribution in a model 2,4-disubstituted thiazole, highlighting the nucleophilicity of the C5 position.

AtomCalculated Mulliken Charge
N3-0.58
C20.35
C40.15
C5-0.25
S10.10

The significant negative charge on the C5 carbon atom, as predicted by computational models, supports its role as the primary site of attack for the electrophilic Vilsmeier reagent, leading to the selective formation of the 5-carbaldehyde derivative. researchgate.net

Advanced Applications of 2,4 Diphenyl 1,3 Thiazole 5 Carbaldehyde and Its Derivatives in Materials Science

Development of Optoelectronic Materials

The inherent π-conjugated system of the 2,4-diphenyl-1,3-thiazole core, further extended by the phenyl substituents, makes this scaffold highly suitable for applications in optoelectronic materials. The electronic properties can be finely tuned through chemical modifications, particularly at the reactive carbaldehyde group, leading to materials with tailored absorption and emission characteristics.

Fluorescent Chromophores and Dyes from Thiazole-Carbaldehyde Scaffolds

The carbaldehyde functionality at the 5-position of the 2,4-diphenyl-1,3-thiazole ring is a versatile handle for the synthesis of a wide range of fluorescent chromophores and dyes. A common and effective method for this transformation is the Knoevenagel condensation, which involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group. This reaction extends the π-conjugation of the thiazole (B1198619) core, often leading to molecules with significant intramolecular charge transfer (ICT) character and pronounced fluorescence.

While direct studies on 2,4-Diphenyl-1,3-thiazole-5-carbaldehyde are limited in the available literature, extensive research on a closely related analogue, 4-Chloro-2-(diphenylamino)-1,3-thiazole-5-carbaldehyde, provides valuable insights into the potential of this class of compounds. In one study, this chloro-substituted analogue was reacted with various active methylene compounds such as cyanomethyl benzimidazole, cyanomethyl benzothiazole, barbituric acid, and Meldrum's acid to yield a series of novel push-pull styryl chromophores. nih.govresearchgate.net These dyes exhibited significant solvatochromism, where their absorption and emission maxima shifted with the polarity of the solvent, a characteristic feature of molecules with strong ICT. nih.govresearchgate.net

The photophysical properties of these styryl dyes, synthesized from the analogous 4-Chloro-2-(diphenylamino)-1,3-thiazole-5-carbaldehyde, are summarized in the table below. The data illustrates how the choice of the active methylene compound influences the optical properties of the resulting dye.

Table 1: Photophysical Properties of Styryl Dyes Derived from 4-Chloro-2-(diphenylamino)-1,3-thiazole-5-carbaldehyde in Dichloromethane

DyeActive Methylene CompoundAbsorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (nm)
8a Cyanomethyl benzimidazole450550100
8b Cyanomethyl benzothiazole460565105
8c Barbituric acid480580100
8d Meldrum's acid475575100
Data sourced from a study on analogous thiazole-carbaldehyde derivatives. nih.govresearchgate.net

These findings suggest that similar Knoevenagel condensation reactions with this compound would likely produce a range of fluorescent dyes with tunable optical properties, making them promising candidates for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and dye-sensitized solar cells.

Charge Transfer Mechanism Studies in Donor-Acceptor Systems

The development of donor-acceptor (D-A) systems is a cornerstone of modern organic electronics. In these systems, an electron-donating moiety is electronically coupled to an electron-accepting moiety, often through a π-conjugated bridge. Upon photoexcitation, an electron can be transferred from the donor to the acceptor, a process known as intramolecular charge transfer (ICT). The 2,4-diphenyl-1,3-thiazole scaffold, particularly when functionalized with electron-withdrawing groups derived from the carbaldehyde, can act as an effective electron acceptor.

The styryl dyes derived from the analogous 4-Chloro-2-(diphenylamino)-1,3-thiazole-5-carbaldehyde serve as excellent models for studying charge transfer mechanisms. researchgate.net In these molecules, the diphenylamino group acts as the electron donor, the thiazole ring and the vinyl bridge constitute the π-linker, and the moiety derived from the active methylene compound serves as the electron acceptor. The significant Stokes shifts and solvatochromic behavior observed in these dyes are strong indicators of a substantial change in the dipole moment upon excitation, which is characteristic of an ICT process. nih.govresearchgate.net

Theoretical studies, such as those employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can further elucidate the charge transfer mechanism. nih.govresearchgate.net These calculations can map the distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In typical D-A systems, the HOMO is localized on the donor and the LUMO is localized on the acceptor. The spatial separation of these frontier orbitals facilitates the charge transfer upon photoexcitation. For the styryl dyes derived from the analogous thiazole-carbaldehyde, DFT calculations have confirmed that the HOMO is predominantly located on the diphenylamino donor, while the LUMO is concentrated on the acceptor part of the molecule. nih.govresearchgate.net This confirms the operation of an efficient ICT mechanism.

Chemical Sensors and Molecular Recognition Systems

The unique structural and electronic features of this compound and its derivatives make them attractive platforms for the development of chemical sensors and molecular recognition systems. The thiazole ring can act as a coordination site for metal ions, while the carbaldehyde group provides a reactive site for the introduction of specific recognition units.

Thiazole-based compounds have been widely explored as chemosensors for various analytes, including metal ions and anions. scientificarchives.com The sensing mechanism often relies on the modulation of the fluorophore's photophysical properties upon binding of the analyte. This can manifest as a change in fluorescence intensity ("turn-on" or "turn-off" sensing), a shift in the emission wavelength (ratiometric sensing), or a change in fluorescence lifetime.

For instance, Schiff base derivatives of thiazoles, which can be readily synthesized from thiazole-carbaldehydes, have been shown to be effective fluorescent chemosensors for metal ions such as Al³⁺ and Zn²⁺. mdpi.com The binding of the metal ion to the Schiff base ligand can restrict intramolecular rotation or alter the ICT process, leading to a significant change in the fluorescence output.

While specific examples utilizing this compound are not prevalent in the reviewed literature, the general principles suggest its high potential in this area. The carbaldehyde group can be condensed with various amines to create a library of Schiff base ligands with different binding cavities and selectivities for specific metal ions. Furthermore, the inherent fluorescence of the 2,4-diphenylthiazole (B167676) core can be harnessed for signal transduction.

Role as Key Intermediates in the Synthesis of Complex Molecular Architectures

The reactivity of the carbaldehyde group, combined with the stable and rigid 2,4-diphenyl-1,3-thiazole core, makes this compound a valuable intermediate in the synthesis of more complex molecular architectures. These can include macrocycles, dendrimers, and extended conjugated systems for advanced materials applications.

Thiazole-containing macrocycles are of particular interest due to their unique host-guest chemistry and their potential applications in areas such as ion transport, catalysis, and as synthetic ion channels. nih.govthieme.de The synthesis of such macrocycles often involves the strategic placement of reactive functional groups on a rigid scaffold to facilitate a final ring-closing reaction. This compound can serve as a starting point for the elaboration of linear precursors that can then be cyclized to form thiazole-containing macrocycles. For example, the carbaldehyde can be converted to other functional groups, such as alcohols or amines, which can then participate in macrocyclization reactions.

The general synthetic utility of thiazoles as building blocks is well-established. rsc.org They are integral components in many natural products and pharmaceuticals, and their incorporation into synthetic macromolecules can impart desirable electronic and structural properties. The this compound, with its defined substitution pattern and reactive handle, is a prime candidate for use in diversity-oriented synthesis to generate libraries of complex molecules for high-throughput screening in drug discovery and materials science.

Structure Activity Relationships Sar and Mechanistic Elucidation in Thiazole Carbaldehyde Systems

Influence of Phenyl Substituents on Electronic Structure and Reactivity

The phenyl groups at the C2 and C4 positions of the thiazole (B1198619) ring in 2,4-diphenyl-1,3-thiazole-5-carbaldehyde significantly modulate its electronic structure and reactivity. These substituents can engage in electronic delocalization with the thiazole core, influencing the electron density distribution across the molecule. The nature and position of any further substituents on these phenyl rings can fine-tune these electronic properties. For instance, electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the phenyl rings can alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.govjobrs.edu.iq

Computational studies on related heterocyclic systems have demonstrated that the introduction of EDGs, such as methoxy (B1213986) (-OCH3) or methyl (-CH3), on the phenyl rings would be expected to raise the HOMO energy level, making the molecule more susceptible to electrophilic attack. Conversely, EWGs like nitro (-NO2) or cyano (-CN) would lower both the HOMO and LUMO energy levels, increasing the molecule's electron affinity and making it more reactive towards nucleophiles. nih.gov This modulation of the electronic landscape is crucial for the molecule's interaction with biological targets and for its chemical transformations.

Table 1: Predicted Influence of Phenyl Substituents on the Electronic Properties of a Generic 2,4-Diphenylthiazole (B167676) System

Substituent on Phenyl RingExpected Effect on HOMO EnergyExpected Effect on LUMO EnergyPredicted Impact on Reactivity
Electron-Donating Group (e.g., -OCH3)IncreaseSlight IncreaseMore susceptible to electrophilic attack
No Substituent (-H)BaselineBaselineBaseline reactivity
Electron-Withdrawing Group (e.g., -NO2)DecreaseDecreaseMore susceptible to nucleophilic attack

This table is illustrative and based on general principles of electronic effects in aromatic systems.

Role of the Carbaldehyde Group in Directing Chemical Transformations

The carbaldehyde (-CHO) group at the C5 position of the thiazole ring is a key functional group that directs the chemical transformations of this compound. The aldehyde functionality is a versatile chemical handle that can participate in a wide array of reactions. Its electron-withdrawing nature deactivates the thiazole ring towards electrophilic substitution, while the carbonyl carbon is itself an electrophilic center, readily undergoing nucleophilic attack.

This group can serve as a directing group in metal-catalyzed C-H functionalization reactions, although this is more commonly observed for aldehydes in other positions or systems. nih.gov However, the primary role of the carbaldehyde in this context is as a precursor for the synthesis of more complex derivatives. For example, it can undergo:

Condensation reactions: With amines to form Schiff bases (imines), which can be further modified.

Wittig reactions: To form alkenes.

Reduction: To form the corresponding alcohol.

Oxidation: To form the carboxylic acid.

These transformations allow for the elaboration of the thiazole scaffold, enabling the synthesis of a diverse library of compounds for SAR studies. The reactivity of the carbaldehyde group is fundamental to the utility of this compound as a building block in synthetic chemistry.

Comparative SAR Studies with Related Thiazole Derivatives

Similarly, comparing the parent compound with derivatives where the carbaldehyde group is modified (e.g., reduced to an alcohol or oxidized to a carboxylic acid) can elucidate the role of this specific functional group. Studies on other 2,4-disubstituted thiazoles have shown that modifications at these positions can significantly impact their biological activities, such as antifungal or anti-inflammatory properties. nih.govsphinxsai.com For example, in a series of anti-Candida thiazole derivatives, the nature of the substituent at the C2 and C4 positions was found to be crucial for their efficacy. nih.govnih.gov

Table 2: Illustrative Comparative SAR of Thiazole Derivatives

CompoundC2-SubstituentC4-SubstituentC5-SubstituentGeneral Biological Activity Trend (Hypothetical)
A PhenylPhenylCarbaldehydeModerate
B PhenylPhenylHydroxymethylDecreased/Altered
C 4-MethoxyphenylPhenylCarbaldehydeIncreased (if H-bonding is key)
D Phenyl4-NitrophenylCarbaldehydeAltered (potential for different interactions)

This table presents a hypothetical scenario to illustrate the principles of comparative SAR.

Elucidation of Reaction Mechanisms via Experimental and Computational Approaches

The elucidation of reaction mechanisms involving thiazole-carbaldehyde systems can be achieved through a combination of experimental and computational methods. nih.gov Experimental techniques such as kinetic studies, isotopic labeling, and the isolation of reaction intermediates can provide valuable information about the reaction pathway. For instance, monitoring the progress of a reaction involving the carbaldehyde group under different conditions can help to determine the rate-limiting step.

Computational approaches, particularly Density Functional Theory (DFT), have become powerful tools for investigating reaction mechanisms at the molecular level. nih.gov DFT calculations can be used to:

Model the geometries of reactants, transition states, and products.

Calculate the activation energies for different possible reaction pathways.

Analyze the electronic structure of intermediates to understand their stability and reactivity.

For reactions involving the this compound scaffold, computational studies could be employed to predict the regioselectivity of further substitutions on the phenyl rings or to model the binding interactions of its derivatives with a biological target. nih.gov This synergy between experimental and computational chemistry is crucial for a comprehensive understanding of the chemical behavior and SAR of this class of compounds.

Emerging Research Directions and Future Perspectives for 2,4 Diphenyl 1,3 Thiazole 5 Carbaldehyde

Innovations in Green Synthetic Chemistry Methodologies

The principles of green chemistry are increasingly central to the synthesis of complex organic molecules, including thiazole (B1198619) derivatives. bepls.com The focus is on minimizing environmental impact by using renewable starting materials, non-toxic catalysts, and milder reaction conditions. researchgate.net Research into the green synthesis of 2,4-Diphenyl-1,3-thiazole and its precursors is moving beyond traditional methods, which often involve hazardous reagents and generate significant waste. researchgate.net

Innovations include the use of eco-friendly solvents, microwave-assisted synthesis, and recyclable catalysts. bepls.com For instance, a novel protocol for synthesizing 2,4-diphenyl thiazole analogs utilizes water as a green solvent in conjunction with 2-hydroxypropyl-β-cyclodextrin for the bromination of ethyl benzoylacetate with N-Bromosuccinimide (NBS), followed by a direct cyclization with thiobenzamides. researchgate.net This method is characterized by fewer reaction steps, milder conditions, and a simpler work-up procedure compared to conventional approaches. researchgate.net Other green techniques being explored for thiazole synthesis include ultrasound-mediated reactions and solvent-free, catalyst-free multicomponent reactions, which offer advantages in scalability, cost-effectiveness, and ease of purification. bepls.comresearchgate.net

Table 1: Comparison of Green Synthesis Methodologies for Thiazole Derivatives
MethodologyKey FeaturesAdvantagesReference
Cyclodextrin-Mediated Synthesis in WaterUses 2-hydroxypropyl-β-cyclodextrin and water as the solvent.Fewer reaction steps, mild conditions, simple work-up. researchgate.net
Microwave-Assisted SynthesisEmploys microwave irradiation to accelerate reactions.Reduced reaction times, high yields, no harmful by-products. bepls.comjchemrev.com
Ultrasonic IrradiationUses ultrasound to promote chemical reactions.Efficient, can be performed with reusable catalysts. bepls.com
Catalyst-Free Synthesis in PEG-400Utilizes Polyethylene glycol-400 as a reaction medium without a catalyst.Simple, rapid, excellent yields. bepls.com

Exploration of Novel Reaction Pathways and Catalytic Systems

The development of new reaction pathways is crucial for accessing novel derivatives of 2,4-Diphenyl-1,3-thiazole-5-carbaldehyde and improving synthetic efficiency. Research is focused on discovering new catalytic systems that can facilitate C-H activation, cross-coupling reactions, and multicomponent reactions (MCRs) under mild conditions.

An unprecedented intermolecular nucleophilic attack of C=X bonds (where X is O or S) on rhodium(I)-carbenes has been developed, providing a concise route to 2,4,5-trisubstituted 1,3-thiazoles with broad functional group tolerance. researchgate.net Another innovative approach involves a copper-catalyzed oxidative process that achieves the synthesis of thiazoles from simple aldehydes, amines, and elemental sulfur, using molecular oxygen as a green oxidant. organic-chemistry.org Furthermore, the use of efficient and environmentally friendly iron catalysts in multicomponent reactions via Cross-Dehydrogenative Coupling (CDC) is being explored for the one-pot synthesis of substituted diphenyl 1,3-thiazoles. researchgate.net These novel catalytic methods offer pathways to synthesize complex thiazole structures that are not easily accessible through traditional Hantzsch or Cook-Heilbron syntheses. jchemrev.com

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry is emerging as a powerful tool for the synthesis of heterocyclic compounds, offering improved safety, efficiency, and scalability compared to traditional batch processes. analytik.newsdurham.ac.uk The integration of this compound synthesis into continuous flow systems represents a significant future direction. Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, better selectivity, and improved product quality. analytik.news

This technology is particularly advantageous for handling hazardous reagents and intermediates, as demonstrated in the synthesis of 1,2,4-thiadiazoles using the hazardous trichloromethane sulfenylchloride in a continuous flow process. durham.ac.uk Automated synthesis platforms, combined with flow chemistry, can enable the rapid generation of libraries of this compound derivatives for high-throughput screening. durham.ac.uk By programming sequences of reactions, purifications, and analyses, these systems can accelerate the discovery of new molecules with desired biological or material properties. durham.ac.uk

Advanced Characterization Techniques for Real-Time Monitoring

To fully exploit the benefits of continuous manufacturing and to optimize complex reaction pathways, real-time monitoring of reactant concentrations and product formation is essential. analytik.news Advanced analytical techniques are being integrated into synthetic processes for this purpose. A notable example is the use of low-field benchtop Nuclear Magnetic Resonance (NMR) spectroscopy for the real-time monitoring of Hantzsch thiazole synthesis. analytik.news

This technique provides immediate feedback on reaction kinetics and the concentration of intermediates and final products, enabling precise process control and quality assurance. analytik.news The data from low-field NMR can be correlated with traditional high-field NMR for accurate quantification, even with lower peak resolution, by using advanced data analysis methods like Spectral Hard Modeling. analytik.news The application of such real-time monitoring technologies to the synthesis of this compound would allow for dynamic optimization of reaction conditions, leading to improved efficiency and consistency. analytik.news

Table 2: Advanced Techniques for Synthesis Monitoring
TechniqueApplicationKey AdvantageReference
Low-Field Benchtop NMRReal-time monitoring of reactant and product concentrations in flow synthesis.Enables real-time quality control and kinetic analysis directly in the production line. analytik.news
Spectral Hard ModelingAdvanced data analysis for interpreting complex, overlapping low-field NMR spectra.Allows for quantitative analysis equivalent to high-field NMR from more accessible benchtop instruments. analytik.news

Computational Design and Prediction of Novel Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of novel molecules and the prediction of their properties before synthesis. nih.gov For this compound, computational approaches such as Density Functional Theory (DFT), molecular docking, and in silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction are guiding the development of new derivatives with enhanced activities. nih.govmdpi.comresearchgate.net

By coupling computational and synthetic strategies, researchers can design libraries of thiazole-based compounds and predict their photophysical, electronic, or biological properties. nih.gov For example, DFT and Time-Dependent DFT (TD-DFT) can be used to prove that the thiazole core has multiple tunable sites (C2, C4, and C5) capable of accommodating a wide range of substituents to control properties like charge transfer and fluorescence. nih.gov Ligand-based approaches and molecular modeling are used to evaluate novel thiazoles as potential enzyme inhibitors in silico. nih.govmdpi.com These predictive models help to prioritize synthetic targets, reducing the time and resources required for the discovery of new functional molecules based on the this compound scaffold. mdpi.comresearchgate.net

Q & A

Q. Table 1. Key Spectral Data for this compound

TechniqueKey SignalsReference
¹H NMR (CDCl₃)δ 9.8 (CHO), 7.2–8.1 (Ar-H)
IR (KBr)1680 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N)
HRMS (ESI+)[M+H]⁺ m/z calculated: 292.0845

Q. Table 2. Optimization of Synthetic Conditions

ParameterOptimal ValueImpact on Yield
Reaction solventEthanol + AcOH75–80%
Temperature78–80°C (reflux)Regioselectivity
CatalystGlacial acetic acidAccelerates imine formation

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